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molecular formula C14H17BrO B8341653 2-Bromo-5,5-dimethyl-4-phenyl-cyclohexanone

2-Bromo-5,5-dimethyl-4-phenyl-cyclohexanone

Cat. No. B8341653
M. Wt: 281.19 g/mol
InChI Key: RIGJPLUFCMBWDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07727979B2

Procedure details

The bromination of 3,3-dimethyl-4-phenyl-cyclohexanone takes place in a manner similar to that described above for the preparation of 2-bromo-4-isopropyl-cyclohexanone. The title compound is reacted as a crude product without further characterization.
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3,3-dimethyl-4-phenyl-cyclohexanone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:15])[CH:7]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH2:6][CH2:5][C:4](=[O:14])[CH2:3]1.[Br:16]C1CC(C(C)C)CCC1=O>>[Br:16][CH:5]1[CH2:6][CH:7]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[C:2]([CH3:15])([CH3:1])[CH2:3][C:4]1=[O:14]

Inputs

Step One
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
3,3-dimethyl-4-phenyl-cyclohexanone
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(CC(CCC1C1=CC=CC=C1)=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1C(CCC(C1)C(C)C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1C(CC(C(C1)C1=CC=CC=C1)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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